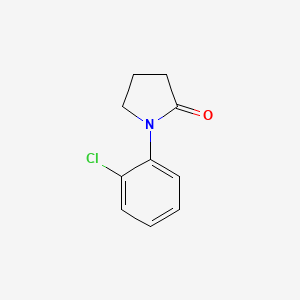

1-(2-Chlorophenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-8-4-1-2-5-9(8)12-7-3-6-10(12)13/h1-2,4-5H,3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCTWLQOBSQILV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 1 2 Chlorophenyl Pyrrolidin 2 One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful technique for the detailed structural assignment of organic molecules in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provide a complete picture of the molecular framework, including proton and carbon environments, and their connectivity.

The ¹H and ¹³C NMR spectra provide critical information about the electronic environment of the hydrogen and carbon atoms in the molecule, respectively. While specific experimental data for 1-(2-Chlorophenyl)pyrrolidin-2-one is not extensively documented in publicly available literature, the expected chemical shifts can be reliably predicted by analyzing data from its parent structure, 2-pyrrolidinone (B116388), and various substituted derivatives. clockss.org

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by two main regions: the aromatic region and the aliphatic region corresponding to the pyrrolidin-2-one ring.

Aromatic Protons: The protons on the 2-chlorophenyl ring are expected to appear in the downfield region, typically between δ 7.0 and 7.5 ppm. Due to the electron-withdrawing nature of the chlorine atom and the amide group, these protons will show complex splitting patterns (multiplets) arising from spin-spin coupling. For instance, in related compounds like 2-(2-chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one, the aromatic protons resonate in the δ 7.06–7.45 ppm range. nih.gov

Pyrrolidin-2-one Protons: The three methylene (B1212753) groups of the pyrrolidin-2-one ring exhibit characteristic signals. The protons at C5 (adjacent to the carbonyl group) are typically the most deshielded of the aliphatic protons. The protons at C3 (adjacent to the nitrogen) are also shifted downfield. The C4 protons usually appear as a multiplet further upfield. For the parent 2-pyrrolidinone, these protons appear at approximately δ 3.4 ppm (C5-H₂), 2.3 ppm (C3-H₂), and 2.0 ppm (C4-H₂). For N-substituted derivatives, these shifts will be altered by the electronic effects of the substituent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon: The most downfield signal corresponds to the amide carbonyl carbon (C=O) of the pyrrolidin-2-one ring, typically appearing in the range of δ 170–175 ppm. nih.govnih.gov

Aromatic Carbons: The carbons of the 2-chlorophenyl ring will produce several signals between δ 120 and 140 ppm. The carbon atom directly bonded to the chlorine (C-Cl) and the carbon bonded to the nitrogen (C-N) will have distinct chemical shifts influenced by these heteroatoms. In similar structures, the C-Cl carbon signal can be found around δ 130-133 ppm, while the C-N signal is often near δ 137-140 ppm. clockss.orgnih.gov

Pyrrolidin-2-one Carbons: The aliphatic carbons of the lactam ring appear in the upfield region of the spectrum. Typically, the C5 (adjacent to the carbonyl) and C3 (adjacent to the nitrogen) carbons are found around δ 40-55 ppm, while the C4 carbon is more shielded, appearing at a higher field (further upfield).

The following table summarizes typical chemical shift ranges for key nuclei in pyrrolidin-2-one derivatives, based on published data for analogous structures.

| Nucleus | Functional Group | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Reference(s) |

| Ar-H | Aromatic Protons | 7.0 - 7.6 | - | nih.govrsc.org |

| -CH₂-CO- | Pyrrolidinone C5-H₂ | ~3.5 | ~40-50 | mdpi.com |

| -CH₂-N- | Pyrrolidinone C3-H₂ | ~2.4 | ~45-55 | mdpi.com |

| -CH₂-CH₂-CH₂- | Pyrrolidinone C4-H₂ | ~2.1 | ~20-30 | mdpi.com |

| C=O | Amide Carbonyl | - | 170 - 175 | nih.govnih.gov |

| Ar-C | Aromatic Carbons | - | 120 - 145 | nih.govrsc.org |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. columbia.educhem-soc.si

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically separated by two or three bonds). mdpi.com For this compound, COSY spectra would show correlations between the adjacent methylene protons within the pyrrolidin-2-one ring (e.g., between C3-H₂ and C4-H₂) and between the neighboring protons on the aromatic ring. nih.govmdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atom they are attached to. columbia.edu It is invaluable for assigning carbon signals based on their known proton assignments. An HSQC spectrum would show a cross-peak connecting the ¹H signal of each CH₂ group in the pyrrolidinone ring to its corresponding ¹³C signal. nih.govcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). columbia.edu HMBC is crucial for piecing together the molecular skeleton. Key correlations for this molecule would include the coupling from the C3-H₂ protons to the aromatic C-N carbon and the C5 carbon of the lactam ring. Furthermore, correlations from the aromatic protons to other aromatic carbons and to the C-N carbon would confirm the substitution pattern. nih.govmdpi.comcolumbia.edu The analysis of such correlations in derivatives has been essential for their complete structural elucidation. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy is particularly useful for identifying the strong absorption band of the carbonyl group and other characteristic vibrations. nih.govmdpi.com

C=O Stretch: The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration. For γ-lactams, this peak is typically observed in the region of 1670–1720 cm⁻¹. rdd.edu.iq In various N-substituted pyrrolidin-2-ones, this band appears consistently around 1690-1715 cm⁻¹. nih.govrdd.edu.iq

C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidinone ring appears just below 3000 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the lactam is typically found in the 1200–1350 cm⁻¹ range.

C-Cl Stretch: The C-Cl stretching vibration for an aryl chloride generally gives a moderate to strong band in the 1000–1100 cm⁻¹ region.

Aromatic C=C Bending: Out-of-plane bending vibrations for the ortho-substituted benzene (B151609) ring can be expected in the fingerprint region, typically around 750 cm⁻¹.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity | Reference(s) |

| C=O Stretch | Amide (Lactam) | 1670 - 1720 | Strong | nih.govrdd.edu.iq |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak | rdd.edu.iq |

| C-H Stretch | Aliphatic | 2850 - 3000 | Medium | rdd.edu.iq |

| C-Cl Stretch | Aryl Halide | 1000 - 1100 | Medium-Strong | acs.org |

| C-H Bend (out-of-plane) | ortho-disubstituted Aromatic | ~750 | Strong | acs.org |

Raman spectroscopy complements IR spectroscopy, often providing stronger signals for more symmetric, less polar bonds. researchgate.net For this compound, key Raman signals would include:

Aromatic Ring Vibrations: The C=C stretching vibrations of the phenyl ring typically produce strong bands in the 1580–1610 cm⁻¹ region.

Pyrrolidinone Ring Breathing: The symmetric "breathing" modes of the rings can also give rise to characteristic signals.

C-Cl Vibration: The C-Cl bond, being relatively polarizable, often yields a discernible Raman signal.

In studies of related molecules like 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, both IR and Raman spectroscopy were used in tandem with theoretical calculations to achieve a complete vibrational assignment. nih.govpreprints.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. mdpi.com For this compound (Molecular Formula: C₁₀H₁₀ClNO, Molecular Weight: 195.64 g/mol ), the mass spectrum would confirm the mass of the molecular ion and reveal characteristic fragments. nih.gov

Molecular Ion Peak: Under electron ionization (EI), the molecular ion peak (M⁺˙) would be expected at m/z 195, with a characteristic M+2 peak at m/z 197 with approximately one-third the intensity, confirming the presence of a single chlorine atom. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 196. mdpi.com

Fragmentation Pattern: The fragmentation of N-aryl lactams is influenced by the stability of the resulting ions and neutral fragments. arizona.eduorgchemboulder.com Common fragmentation pathways for related pyrrolidinophenones often involve cleavage alpha to the carbonyl group and fragmentation of the pyrrolidine (B122466) ring. mdpi.com Key expected fragmentation pathways for this compound include:

Loss of the chlorophenyl group: Cleavage of the N-aryl bond could lead to a fragment corresponding to the pyrrolidin-2-one cation.

Cleavage of the lactam ring: A common pathway for amides is the McLafferty rearrangement or cleavage adjacent to the carbonyl group. This could involve the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules from the lactam ring.

Fragmentation of the aromatic ring: Loss of a chlorine radical (Cl˙) from the molecular ion would result in a fragment at m/z 160. Subsequent loss of molecules like HCN from the remaining structure is also possible.

Analysis of related compounds like 1-(4-chlorophenyl)-2-(pyrrolidin-1-yl)propan-1-one (4-Cl-PPP) shows characteristic fragmentation that helps in identifying the core structures in forensic and chemical analyses. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the unambiguous determination of the elemental composition of this compound and its derivatives. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique elemental formula, distinguishing the target compound from isobaric interferences.

Techniques such as Electrospray Ionization Time-of-Flight (ESI-TOF) are commonly employed. For instance, in the analysis of related pyrrolidinone structures, HRMS provides exact mass data that confirms the compound's identity. The analysis of a derivative, 5-(3-Chlorophenyl)-1-(4-nitrophenyl)pyrrolidin-2-one, by HRMS ESI-TOF yielded a measured m/z that precisely matched the calculated value for its protonated molecular ion [M+H]⁺, confirming its elemental composition. mdpi.comnih.gov Similarly, other studies on related N-phenylpyrrolidine derivatives have successfully used HRMS to verify their calculated molecular formulas, demonstrating the technique's reliability. rsc.org

Table 1: Representative HRMS Data for Pyrrolidinone Derivatives

| Compound | Ion Formula | Calculated m/z | Found m/z | Technique |

| 1-(4-Methoxyphenyl)-5-(p-tolyl)pyrrolidin-2-one | C₁₈H₂₀NO₂⁺ | 282.1489 | 282.1492 | ESI/TOF |

| 1-Phenyl-5-(p-tolyl)pyrrolidin-2-one | C₁₇H₁₈NO⁺ | 252.1383 | 252.1383 | ESI/TOF |

This table is illustrative and compiled from data on related structures to demonstrate the application of HRMS. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for the separation and identification of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column before entering the mass spectrometer. d-nb.infonih.gov

The mass spectrometer commonly operates in electron ionization (EI) mode, which bombards the molecule with high-energy electrons (70 eV), causing predictable and reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint. For pyrrolidinone-containing structures, characteristic fragmentation patterns emerge. A systematic approach to identifying cathinone (B1664624) derivatives, which share structural similarities, involves looking for key fragment ions, such as those corresponding to the pyrrolidine ring (e.g., m/z 70). nih.gov The analysis of 1-(4-chlorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4-Cl-α-PHP), a related derivative, shows specific fragmentation patterns that are crucial for its identification in forensic contexts. nih.gov

Table 2: Typical GC-MS Operating Parameters for Analysis of Related Compounds

| Parameter | Value/Description |

| Column | Rxi®-5SiL MS (or similar), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium, flow rate ~1.2 mL/min |

| Injector Temp. | 250 °C |

| Oven Program | Initial 100 °C, ramp at 20 °C/min to 260 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

This data is compiled from typical methodologies for related compound classes. d-nb.infonih.gov

Liquid Chromatography-Mass Spectrometry (LC-MSn)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS or LC-MSn), is indispensable for analyzing less volatile or thermally labile derivatives. This technique separates compounds in the liquid phase before they are ionized (commonly via ESI) and analyzed. d-nb.infonih.gov

In tandem mass spectrometry, a specific precursor ion (often the protonated molecule, [M+H]⁺) is selected and fragmented through collision-induced dissociation (CID) to produce a spectrum of product ions. This process provides a high degree of structural information and selectivity. For example, the analysis of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives has been confirmed using LC/MS. nih.gov Studies on related cathinones demonstrate that the [M+H]⁺ ion is selected as the precursor, and its fragmentation yields product ions that are characteristic of different parts of the molecule, allowing for definitive structural confirmation. nih.govmdpi.com

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This powerful technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. d-nb.infonih.gov

For derivatives of this compound, crystallographic analysis reveals the exact conformation of the molecule and how molecules pack together in the crystal lattice. This is crucial for understanding intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking, which govern the physical properties of the solid. Studies on structurally similar compounds, like (E)-1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one and 1-(4-chlorophenyl)-2-(dimethylamino)propan-1-one, have successfully used single-crystal X-ray diffraction to elucidate their molecular structures and analyze the hydrogen bonding networks that stabilize the crystal packing. mdpi.comjyu.fi The data obtained from such analyses, including space group and unit cell dimensions, are often deposited in crystallographic databases, providing a valuable resource for researchers. mdpi.comnih.gov

Table 3: Illustrative Crystallographic Data for Related Cathinone Derivatives

| Compound | Crystal System | Space Group | Key Interactions Noted |

| 1-(4-chlorophenyl)-2-(dimethylamino)propan-1-one (4-CDC) | Triclinic | P-1 | N-H∙∙∙Cl and C-H∙∙∙Cl hydrogen bonds |

| 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4F-PHP) | Triclinic | P-1 | N-H···Br, C-H···Br and C-H···F interactions |

This table presents data from published crystal structures of related compounds to illustrate the type of information obtained. mdpi.com

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for both assessing the purity of this compound and for separating it from starting materials, byproducts, or other isomers.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. Using a suitable stationary phase (e.g., C18) and a mobile phase gradient, HPLC can effectively separate the target compound from impurities. The purity is then determined by comparing the peak area of the main component to the total area of all peaks detected, typically by a UV detector. nih.gov

For chiral molecules, specialized chromatographic methods are required to separate enantiomers. Chiral HPLC, using columns with a chiral stationary phase (CSP), is a common approach. The enantiomeric purity or excess (ee) can be accurately determined by separating and quantifying the two enantiomers. mdpi.com Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for both analytical and preparative-scale chiral separations of pyrrolidinone derivatives, often offering faster separations and reduced solvent consumption compared to HPLC. researchgate.net

Gas Chromatography (GC), as described previously, also serves as a method for purity assessment, provided the compound and its impurities are sufficiently volatile and thermally stable. d-nb.infonih.gov Thin-layer chromatography (TLC) is often used as a rapid, qualitative method to monitor reaction progress and for preliminary purity checks. nih.gov

Structure Activity Relationship Sar Studies of 1 2 Chlorophenyl Pyrrolidin 2 One Derivatives

Impact of Substituent Position and Nature on the Chlorophenyl Ring on Biological Activity

The position and electronic properties of substituents on the chlorophenyl ring are critical determinants of the biological activity of this class of compounds. Research on related structures, such as 3-phenylpyrrolidine-2,5-dione-acetamide derivatives, provides valuable insights into these effects.

In studies of anticonvulsant and antinociceptive agents, the location of the chlorine atom on the phenyl ring has been shown to be a key factor. A comparison between derivatives with a chlorine atom at the ortho (2-position) versus the meta (3-position) of the phenyl ring attached to a pyrrolidine-2,5-dione core indicated a significant impact on activity. For instance, in a series of 3-phenyl-pyrrolidine-2,5-dione-acetamide derivatives, the ortho-chloro substituted compound 6 demonstrated superior anticonvulsant activity compared to its meta-chloro counterpart. uj.edu.pl This suggests that the spatial arrangement and electronic influence of the substituent in relation to the rest of the molecule are crucial for its interaction with biological targets.

Furthermore, the nature of the substituent on the phenyl ring can dramatically alter the pharmacological profile. Studies on pyrrolizine-5-carboxamides, which also feature aryl substituents, have shown that substituents with opposing electronic effects on different phenyl rings within the same molecule can be advantageous for cytotoxicity against certain cancer cell lines. srce.hr For example, the presence of an electron-donating group on one phenyl ring and an electron-withdrawing group on another was found to enhance anticancer activity. srce.hr This principle can be extrapolated to the 1-(2-Chlorophenyl)pyrrolidin-2-one scaffold, suggesting that the introduction of additional substituents on the chlorophenyl ring could modulate activity based on their electronic character. For example, the incorporation of a 4-chlorophenyl or 4-bromophenyl group in some 5-oxopyrrolidine derivatives enhanced their anticancer activity. mdpi.com

The following table summarizes the effect of substituent position on the anticonvulsant activity of sample pyrrolidine-2,5-dione derivatives.

| Compound | Substituent Position | Anticonvulsant Activity (ED₅₀ mg/kg) |

| 6 | 2-Chlorophenyl | 68.30 |

| Analog | 3-Chlorophenyl | Less potent than compound 6 |

| Data derived from studies on 3-phenyl-pyrrolidine-2,5-dione-acetamide derivatives. uj.edu.pl |

Effects of Modifications and Substitutions on the Pyrrolidin-2-one Ring System

Modifications to the pyrrolidin-2-one ring itself are a cornerstone of the SAR of this compound class. The pyrrolidine (B122466) ring is a versatile scaffold, and substitutions at its various positions offer significant opportunities for optimizing biological activity. tandfonline.combohrium.com

The nitrogen atom at position 1 (N1) of the pyrrolidine ring is a frequent site for modification. nih.gov In many pyrrolidine-based drugs, this position is substituted to modulate physicochemical properties and target interactions. nih.gov For instance, in a series of GABA uptake inhibitors based on 2-substituted pyrrolidine-2-yl-acetic acids, the nature of the N-arylalkyl derivative was critical for potency and selectivity. nih.gov

Substitutions at other positions on the pyrrolidin-2-one ring also have a profound impact. The introduction of substituents at the C2, C3, and C5 positions has been explored to enhance biological activity. tandfonline.combohrium.com For example, substitutions at the 2-position of the pyrrolidine ring can affect the basicity of the scaffold. nih.gov In the context of GABA uptake inhibitors, 2-hydroxy-2-pyrrolidine-2-yl-acetic acid derivatives showed significant potency and subtype selectivity. nih.gov

In a study of non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3, variations in the position, co-planarity, or electronic nature of the pyrrolidin-2-one ring were found to severely diminish activity. researchgate.net This highlights the stringent structural requirements for interaction with the biological target.

The table below illustrates the impact of substitutions on the pyrrolidin-2-one ring on the inhibitory activity of compounds against the AKR1C3 enzyme.

| Compound Modification | Effect on AKR1C3 Inhibitory Activity |

| Altering position of the pyrrolidinone ring | Severely diminished |

| Altering co-planarity of the pyrrolidinone ring | Severely diminished |

| Altering electronic nature of the pyrrolidinone ring | Severely diminished |

| Data from studies on (piperidinosulfonamidophenyl)pyrrolidin-2-ones. researchgate.net |

Role of Bridging Linkers and Connecting Moieties on Pharmacological Profile

In the development of anticonvulsant agents based on 3-phenyl-pyrrolidine-2,5-dione, an acetamide (B32628) linker was utilized to connect the core to an arylpiperazine moiety. This specific linker contributed to the potent anticonvulsant activity observed. uj.edu.pl The nature of the linker can also impact selectivity. For example, in a series of benzodiazepinone derivatives, an ethylene (B1197577) spacer was part of the structure that led to a loss of activity, suggesting that the conformational constraints imposed by the linker are critical. nih.gov

The importance of the linker is also highlighted in the design of antibody-drug conjugates (ADCs), where linkers are used to attach cytotoxic payloads to antibodies. The stability and cleavage properties of these linkers are crucial for the efficacy and safety of the ADC. researchgate.net While not directly related to the pharmacological activity of small molecules, this field underscores the critical role of the connecting element in determining the biological fate and activity of a molecule.

Stereochemical Considerations and Enantiomeric Activity Differences

Stereochemistry is a critical factor in the biological activity of many chiral drugs, and this compound derivatives are no exception. The spatial arrangement of atoms can lead to significant differences in potency, efficacy, and side-effect profiles between enantiomers.

The introduction of a substituent on the pyrrolidin-2-one ring often creates a chiral center, leading to the existence of enantiomers. Studies on phenylpiracetam, a 4-phenyl substituted pyrrolidin-2-one derivative, have demonstrated that the pharmacological activity resides primarily in one enantiomer. Specifically, the (R)-enantiomer of phenylpiracetam exhibits more potent nootropic and antidepressant-like effects compared to the (S)-enantiomer. researchgate.net This underscores the direct relationship between the configuration of the stereocenter and the biological properties of the molecule. researchgate.net

Similarly, for β-aryl-γ-lactams like baclofen, the biological activity is highly dependent on the absolute configuration, with the (R)-enantiomer being significantly more active than the (S)-enantiomer. semanticscholar.org The chiral resolution of racemates is therefore a crucial step in developing pharmacologically effective agents. semanticscholar.orgmdpi.com The presence of bulky groups at the nitrogen position or at the 4-position of the pyrrolidin-2-one moiety can facilitate chiral resolution. mdpi.com

The significance of stereochemistry is further emphasized in studies of GABA uptake inhibitors, where the racemic mixture of a 2-hydroxy-2-pyrrolidine-2-yl-acetic acid derivative exhibited high potency. nih.gov While this study did not resolve the enantiomers, it is highly probable that one enantiomer was responsible for the majority of the observed activity.

The following table summarizes the differential activity of enantiomers for a related pyrrolidin-2-one compound.

| Compound Enantiomer | Pharmacological Effect |

| (R)-Phenylpiracetam | More effective nootropic and antidepressant effects |

| (S)-Phenylpiracetam | Less active |

| Data from studies on 4-phenylpyrrolidin-2-one derivatives. researchgate.net |

Computational Chemistry and Molecular Modeling of 1 2 Chlorophenyl Pyrrolidin 2 One

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. researchgate.net

Receptor-Oriented Flexible Docking Methodologies

Receptor-oriented flexible docking methods, such as those available in software packages like Autodock 4.2 and MOE (Molecular Operating Environment), are employed to simulate the interaction between a ligand and a flexible receptor. uran.uabg.ac.rs This approach accounts for the dynamic nature of the protein, allowing for conformational changes in the binding site upon ligand binding. rsc.orgnih.gov For instance, in studies of similar pyrrolidone derivatives, the MMFF94x force field is often used for ligand optimization before docking. bg.ac.rs The process typically involves preparing the ligand and receptor structures, defining the binding site, and then running the docking algorithm to generate a series of possible binding poses. uran.uabg.ac.rs These poses are then scored and ranked based on their estimated binding free energy, with the lowest energy poses considered the most likely. bg.ac.rs

In a typical workflow, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). bg.ac.rs The protein structure is then prepared by adding hydrogen atoms, assigning partial charges, and performing energy minimization. bg.ac.rs The ligand, in this case, 1-(2-Chlorophenyl)pyrrolidin-2-one, is also prepared by generating its 3D structure and optimizing its geometry. bg.ac.rs The docking simulation then places the flexible ligand into the defined binding site of the receptor, and various scoring functions are used to evaluate the binding affinity of different poses. bg.ac.rsnih.gov

Virtual Binding Site Assessment and Cavity Identification

A crucial step in molecular docking is the identification and characterization of the binding site on the target protein. researchgate.net Programs like MOE and other computational tools can be used to identify potential binding cavities on the protein surface. bg.ac.rs These cavities are assessed based on their size, shape, and the nature of the amino acid residues lining them. For example, the presence of hydrophobic pockets or residues capable of forming hydrogen bonds can indicate a favorable binding site. nih.gov In the context of this compound, the chlorophenyl group would likely favor interactions with hydrophobic regions of a binding pocket, while the carbonyl oxygen of the pyrrolidin-2-one ring could act as a hydrogen bond acceptor. rsc.orgdergipark.org.tr

Quantum Chemical Calculations for Electronic and Spectroscopic Property Prediction

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of molecules.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govnih.gov For compounds similar to this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), are employed to predict various properties. nih.govmaterialsciencejournal.org These calculations can provide insights into the molecule's geometry, vibrational frequencies (IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govmaterialsciencejournal.orgbohrium.com The HOMO-LUMO energy gap is a key parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. bohrium.com

Furthermore, Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, are valuable for identifying the electrophilic and nucleophilic sites within the molecule. nih.govbohrium.com For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the chlorine atom, indicating their susceptibility to electrophilic attack, while regions of positive potential would highlight sites prone to nucleophilic attack. mdpi.com

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. nih.gov For cyclic structures like the pyrrolidine (B122466) ring in this compound, the ring can exist in different puckered conformations, such as envelope and twisted forms. nih.goviucr.org The substitution on the ring can influence the preference for a particular conformation. nih.gov

Computational methods, including molecular mechanics and quantum chemical calculations, are used to explore the conformational landscape and determine the relative energies of different conformers. researchgate.netresearchgate.net This analysis helps in understanding which conformation is likely to be the "bioactive conformation" – the one that binds to the biological target. The energy landscape provides a comprehensive view of all possible conformations and their corresponding energies. researchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design Principles

In the absence of a known 3D structure of the biological target, ligand-based drug design approaches, particularly pharmacophore modeling, become essential. nih.gov

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. unina.it These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net

For a series of compounds related to this compound, a pharmacophore model can be developed by identifying the common chemical features that are crucial for their activity. researchgate.net This model can then be used as a 3D query to search virtual compound libraries for new molecules that match the pharmacophore and are therefore likely to have the desired biological activity. nih.gov The development of a pharmacophore model typically involves selecting a set of active ligands, performing a conformational analysis for each, identifying the key pharmacophoric features, and superimposing the molecules to create a common features model. unina.it

Potential Applications and Future Research Directions in Medicinal Chemistry

Development as Research Probes for Elucidating Biological Pathways

The unique structural features of 1-(2-Chlorophenyl)pyrrolidin-2-one make it a valuable scaffold for the design of research probes. These probes are instrumental in unraveling complex biological pathways. By incorporating reporter groups or reactive moieties, derivatives of this compound can be tailored to interact with specific biological targets, such as enzymes or receptors. ontosight.ai This allows researchers to visualize, track, and quantify the distribution and activity of these targets within cellular systems. The pyrrolidin-2-one core provides a stable and synthetically accessible framework, while the 2-chlorophenyl group can influence the compound's lipophilicity and binding interactions, potentially enhancing its specificity for a given target.

Utilization as Versatile Intermediates in the Synthesis of Complex Bioactive Molecules

One of the most significant applications of this compound lies in its role as a versatile intermediate for the synthesis of more complex and biologically active molecules. nih.govevitachem.com The pyrrolidine-2-one ring can be readily functionalized at various positions, allowing for the introduction of diverse substituents to modulate pharmacological properties. nih.gov For instance, the lactam functionality can be opened to yield gamma-aminobutyric acid (GABA) analogues, or the ring can be further elaborated to create intricate polycyclic structures. nih.govmdpi.com

The synthesis of various derivatives often starts from commercially available precursors. For example, the reaction of appropriate amines with methylidenesuccinic acid can yield 1-substituted-pyrrolidin-2-one-3-carboxylic acids, which are key intermediates. arabjchem.org Another common synthetic route involves the lactamization of γ–butyrolactone (GBL) with appropriate amines. rdd.edu.iq The 2-chlorophenyl substituent on the nitrogen atom provides a specific steric and electronic profile that can be crucial for the desired biological activity of the final product. This versatility has been exploited in the synthesis of compounds targeting a wide range of diseases. nih.govnih.gov

Strategies for Enhancing Selectivity and Potency of Pyrrolidin-2-one Analogues

A key challenge in drug discovery is the development of compounds that exhibit high potency and selectivity for their intended biological target, thereby minimizing off-target effects. For pyrrolidin-2-one analogues derived from this compound, several strategies can be employed to enhance these properties.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the chemical structure affect biological activity is fundamental. nih.govnih.gov For pyrrolidin-2-one derivatives, SAR studies have shown that the nature and position of substituents on both the pyrrolidine (B122466) ring and the phenyl ring are critical for activity and selectivity. nih.govnih.gov For instance, introducing different functional groups at various positions can significantly alter the binding affinity and selectivity for specific enzymes or receptors. nih.govnih.gov

Stereochemistry: The pyrrolidine ring contains chiral centers, meaning that different stereoisomers of a compound can exhibit vastly different biological activities. nih.gov Enantioselective synthesis or separation of isomers is often crucial to obtain the more active and selective compound. The spatial arrangement of substituents can dramatically influence how a molecule fits into the binding site of a protein. nih.gov

Conformational Locking: The flexibility of the pyrrolidin-2-one ring can be constrained by introducing cyclic structures or bulky substituents. This "conformational locking" can pre-organize the molecule into a bioactive conformation, leading to enhanced potency and selectivity.

Exploration of Novel Therapeutic Areas for Pyrrolidin-2-one Derivatives

The inherent biological activity of the pyrrolidin-2-one scaffold has prompted the exploration of its derivatives in a wide array of therapeutic areas. tandfonline.com

Neurodegenerative Disorders: Many pyrrolidine-2-one derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govmdpi.comresearchgate.net The mechanism of action often involves the inhibition of key enzymes such as acetylcholinesterase (AChE) or monoamine oxidase B (MAO-B), or the modulation of neurotransmitter receptors. researchgate.netmdpi.com Some derivatives have shown neuroprotective effects by reducing oxidative stress and neuroinflammation. nih.govmdpi.com

Antiviral Activity: The pyrrolidine core is present in several antiviral agents. mdpi.comresearchgate.net Researchers are actively exploring new pyrrolidin-2-one derivatives for their ability to inhibit viral replication. google.com This includes targeting viral enzymes like proteases, which are essential for the viral life cycle. google.com

Antimicrobial Activity: The emergence of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. arabjchem.org Pyrrolidin-2-one derivatives have demonstrated promising activity against various bacterial and fungal strains. nih.govnih.govmdpi.com Their mode of action can involve the disruption of microbial cell walls or the inhibition of essential enzymes. nih.gov

Anticancer Activity: A significant body of research has focused on the anticancer potential of pyrrolidin-2-one derivatives. nih.govmdpi.comderpharmachemica.com These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of protein kinases, which are often dysregulated in cancer. derpharmachemica.com Some derivatives have also demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells. researchgate.net

Q & A

What are the established synthetic routes for 1-(2-Chlorophenyl)pyrrolidin-2-one, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group coupling. Key steps may include:

- Cyclization of precursors : Use of catalysts like nickel perchlorate to facilitate pyrrolidinone ring formation under inert atmospheres (e.g., argon) .

- Chlorophenyl group introduction : Electrophilic substitution or coupling reactions with 2-chlorophenyl derivatives, optimized at controlled temperatures (60–100°C) and solvents like toluene or DMF .

- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored via thin-layer chromatography (TLC) .

Yield optimization requires adjusting solvent polarity, catalyst loading, and reaction time. For example, DMF enhances solubility of aromatic intermediates, while prolonged heating may degrade thermally sensitive groups .

Which analytical techniques are most effective for characterizing the structural and physicochemical properties of this compound?

Answer:

- Structural elucidation :

- Physicochemical profiling :

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition temperature >200°C for solid-state studies) .

- Solubility tests : Evaluate in polar (e.g., water, ethanol) and nonpolar solvents (e.g., hexane) to guide formulation .

How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Answer: Contradictions often arise from variations in experimental design:

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (e.g., recombinant vs. native proteins) can skew IC₅₀ values. Standardize protocols using guidelines from repositories like PubChem .

- Compound purity : Impurities >5% (e.g., unreacted precursors) may confound results. Validate purity via HPLC with UV detection (λ = 254 nm) .

- Data normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) and statistical methods (e.g., ANOVA) to ensure reproducibility .

What advanced computational methods are suitable for studying the structure-activity relationship (SAR) of this compound?

Answer:

- Molecular docking : Tools like MOE (Molecular Operating Environment) model interactions with targets (e.g., cannabinoid receptors) by analyzing binding poses and energy scores .

- QSAR modeling : Use descriptors (e.g., logP, polar surface area) to correlate substituent effects (e.g., electron-withdrawing Cl) with activity. Validate models with leave-one-out cross-validation .

- MD simulations : Assess conformational stability in aqueous or lipid bilayers (e.g., GROMACS) to predict bioavailability .

How can researchers design experiments to evaluate the metabolic stability of this compound in preclinical studies?

Answer:

- In vitro assays :

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS over 60 minutes .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to identify metabolic liabilities .

- In silico tools : Predict metabolites with software like ADMET Predictor™, focusing on oxidation sites (e.g., pyrrolidinone ring) .

What strategies are recommended for improving the aqueous solubility of this compound without compromising bioactivity?

Answer:

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .

- Co-solvent systems : Use PEG 400 or cyclodextrins to enhance solubility while maintaining structural integrity .

- Crystal engineering : Modify crystal packing via co-crystallization with succinic acid to reduce lattice energy .

How does the electronic effect of the 2-chlorophenyl substituent influence the reactivity of the pyrrolidinone ring in synthetic modifications?

Answer:

- Electron-withdrawing effect : The Cl group deactivates the phenyl ring, directing electrophilic substitution to meta positions. This stabilizes intermediates during ring-opening reactions (e.g., hydrolysis) .

- Steric effects : Ortho-substitution hinders access to the carbonyl group, requiring bulky catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions .

What are the best practices for ensuring reproducibility in the synthesis of this compound derivatives?

Answer:

- Detailed reaction logs : Document exact stoichiometry, solvent batches, and ambient conditions (e.g., humidity) .

- Quality control : Use in-line FTIR to monitor reaction progress and detect intermediates .

- Open data sharing : Deposit synthetic protocols in repositories like Zenodo, including raw NMR/MS files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.